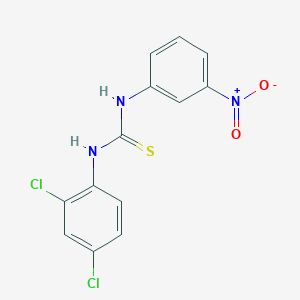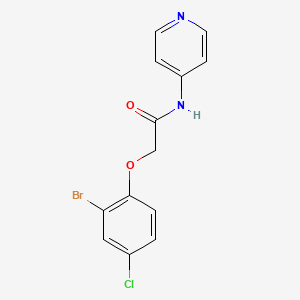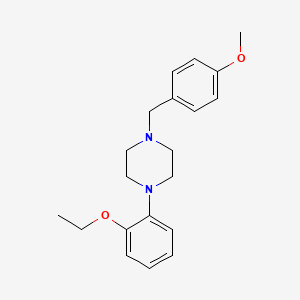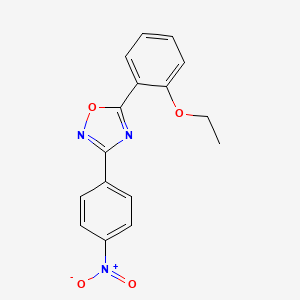
N-(2,4-dichlorophenyl)-N'-(3-nitrophenyl)thiourea
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(2,4-dichlorophenyl)-N'-(3-nitrophenyl)thiourea, commonly known as DCNT, is a chemical compound that has been widely used in scientific research. DCNT belongs to the class of thiourea compounds and has been found to exhibit a variety of biochemical and physiological effects.
作用机制
DCNT inhibits the activity of enzymes by binding to the active site of the enzyme. DCNT forms a covalent bond with the thiol group of the cysteine residue in the active site of the enzyme, leading to the inhibition of enzyme activity.
Biochemical and Physiological Effects:
DCNT has been found to exhibit a variety of biochemical and physiological effects. DCNT has been shown to inhibit tumor growth and induce apoptosis in cancer cells. DCNT has also been found to exhibit anti-inflammatory and antioxidant properties. Additionally, DCNT has been shown to inhibit the activity of the enzyme carbonic anhydrase, which is involved in acid-base balance in the body.
实验室实验的优点和局限性
DCNT is a useful biochemical tool for studying the function of enzymes and proteins. However, DCNT has some limitations for lab experiments. DCNT is a toxic compound and should be handled with care. Additionally, DCNT has a short half-life and can degrade quickly, which can make it difficult to study its effects over long periods of time.
未来方向
There are several future directions for the study of DCNT. One area of research is the development of DCNT analogs with improved properties, such as increased stability and decreased toxicity. Another area of research is the study of the effects of DCNT on other enzymes and proteins. Additionally, DCNT has potential therapeutic applications, and further research is needed to explore its potential as a drug candidate.
合成方法
DCNT can be synthesized through the reaction of 2,4-dichloroaniline and 3-nitrobenzoyl isothiocyanate in the presence of a base. The reaction yields DCNT as a yellow crystalline solid with a melting point of 172-174°C.
科学研究应用
DCNT has been extensively used in scientific research as a biochemical tool to study the function of various proteins and enzymes. DCNT has been found to inhibit the activity of several enzymes, including carbonic anhydrase, urease, and acetylcholinesterase. DCNT has also been used to study the function of the protein kinase CK2, which is involved in cell growth and differentiation.
属性
IUPAC Name |
1-(2,4-dichlorophenyl)-3-(3-nitrophenyl)thiourea |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9Cl2N3O2S/c14-8-4-5-12(11(15)6-8)17-13(21)16-9-2-1-3-10(7-9)18(19)20/h1-7H,(H2,16,17,21) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MALTWJLGMLVUNB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)[N+](=O)[O-])NC(=S)NC2=C(C=C(C=C2)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9Cl2N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2,4-Dichlorophenyl)-3-(3-nitrophenyl)thiourea | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![1-(9-benzyl-2-methyl-9H-imidazo[1,2-a]benzimidazol-3-yl)ethanone](/img/structure/B5799513.png)


![N-[1-(anilinocarbonyl)-2-phenylvinyl]benzamide](/img/structure/B5799549.png)
![N-(4-{[(4-chlorophenyl)amino]sulfonyl}phenyl)-2-(difluoromethoxy)benzamide](/img/structure/B5799563.png)
![ethyl 4-amino-8-(4-fluorophenyl)-7-methylpyrazolo[5,1-c][1,2,4]triazine-3-carboxylate](/img/structure/B5799568.png)
![2,6-dimethylbenzo-1,4-quinone 4-[O-(4-chlorobenzoyl)oxime]](/img/structure/B5799573.png)

![ethyl (3-thioxo-1,2,4-triazaspiro[4.5]dec-2-yl)acetate](/img/structure/B5799590.png)
![ethyl 3-[3-(acetyloxy)-1H-indol-2-yl]-2-cyanoacrylate](/img/structure/B5799596.png)
![3-[(3,5-dimethoxybenzoyl)hydrazono]-N-(2,3-dimethylphenyl)butanamide](/img/structure/B5799603.png)

![2-[(4-chlorobenzyl)thio]acetamide](/img/structure/B5799610.png)